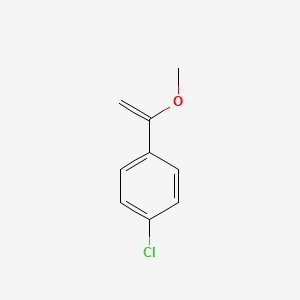
1-(4-Chlorophenyl)ethenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)ethenyl methyl ether is an organic compound characterized by the presence of a chlorinated phenyl ring attached to an ethenyl group, which is further connected to a methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethenyl methyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion can be prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). The reaction typically proceeds under mild conditions, often using silver oxide (Ag_2O) as a base .
Industrial Production Methods: Industrial production of this compound may involve the alkoxymercuration of alkenes. This process includes the reaction of an alkene with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride (NaBH_4) .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)ethenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)ethenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethenyl methyl ether involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in various addition reactions, while the methyl ether group can undergo cleavage under acidic conditions. The chlorinated phenyl ring provides stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Methyl vinyl ether: Similar structure but lacks the chlorinated phenyl ring.
Ethyl vinyl ether: Similar structure but has an ethyl group instead of a methyl group.
1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene: Contains multiple chlorinated phenyl rings and a more complex structure.
Uniqueness: 1-(4-Chlorophenyl)ethenyl methyl ether is unique due to its combination of a chlorinated phenyl ring, an ethenyl group, and a methyl ether group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
CAS No. |
67471-39-0 |
|---|---|
Molecular Formula |
C9H9ClO |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-chloro-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
AEHOEMCYBWBLLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


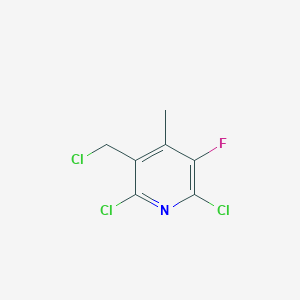
![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)
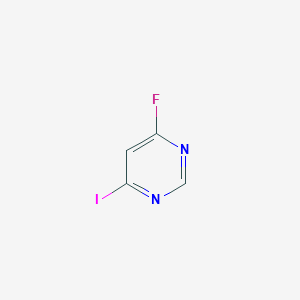
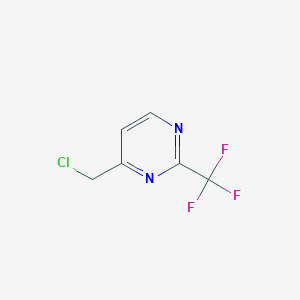
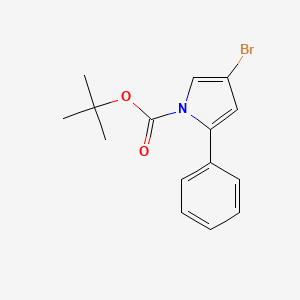
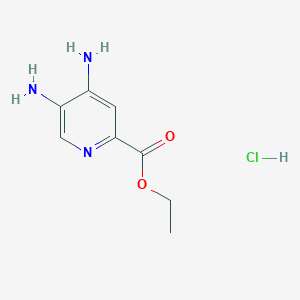
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
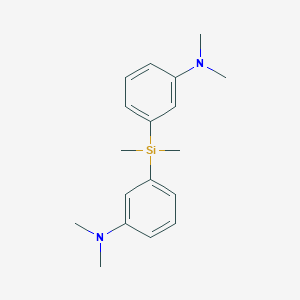
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
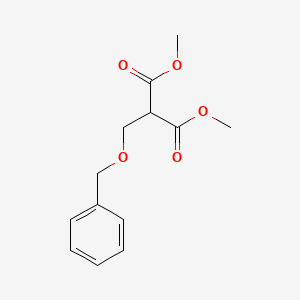
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
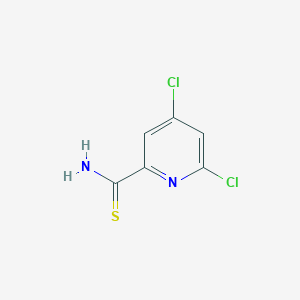
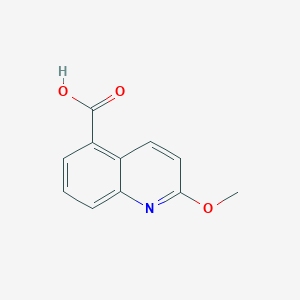
![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
